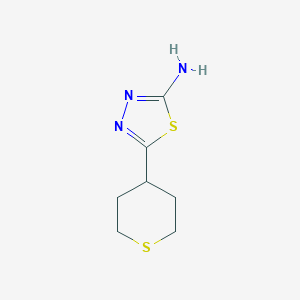

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine

Description

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a tetrahydrothiopyran moiety. The thiadiazole ring is a nitrogen-sulfur heterocycle known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The tetrahydrothiopyran group introduces a sulfur-containing six-membered ring, which may enhance lipophilicity and influence molecular interactions in biological systems.

Properties

Molecular Formula |

C7H11N3S2 |

|---|---|

Molecular Weight |

201.3 g/mol |

IUPAC Name |

5-(thian-4-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H11N3S2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) |

InChI Key |

WUEXTADTZFLIGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives or related precursors.

- Functionalization of the thiadiazole ring at the 5-position with a tetrahydro-2H-thiopyran-4-yl substituent.

- Amination at the 2-position of the thiadiazole ring.

This process often requires careful control of reaction conditions, including temperature, solvent, and catalysts, to optimize yield and purity.

Specific Synthetic Routes

Cyclization Approach Using Thiosemicarbazides

One common method involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or aldehydes to form the 1,3,4-thiadiazole ring. The tetrahydro-2H-thiopyran-4-yl group can be introduced either before or after cyclization depending on the synthetic route.

- For example, a precursor containing a tetrahydrothiopyran moiety is reacted with thiosemicarbazide to form the thiadiazole ring under reflux conditions in acidic medium.

- The reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems such as cyclohexane and ethyl acetate mixtures.

Condensation and Cyclization with Aldehydes

Another approach involves condensation of 5-substituted thiadiazol-2-amines with aldehydes bearing the tetrahydrothiopyran ring, followed by cyclization to yield the target compound.

- This method often uses absolute alcohol as a solvent with catalytic amounts of acetic acid.

- Heating on a steam bath at approximately 100°C for 5-6 hours facilitates the reaction.

- After standing at room temperature for 24 hours, the product is isolated by filtration and purification.

Use of Zinc Chloride Catalysis

Zinc chloride has been employed as a catalyst in the synthesis of thiadiazole derivatives bearing tetrahydrothiopyran groups.

- A mixture of Schiff base intermediates and mercaptoacetic acid in dioxane is refluxed with anhydrous zinc chloride for approximately 8 hours.

- The reaction is monitored by TLC, and the product is purified by washing with sodium bicarbonate solution and recrystallization from absolute alcohol.

- This method yields products with melting points around 152-154°C and good purity as confirmed by IR and NMR spectroscopy.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Description | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Tetrahydro-2H-thiopyran-4-yl aldehyde + thiosemicarbazide, AcOH, EtOH, reflux 5-6 h | Formation of Schiff base intermediate | 70-80 | - | Monitored by TLC |

| 2 | Schiff base + mercaptoacetic acid, ZnCl2, reflux 8 h | Cyclization to thiadiazole derivative | 65 | 152-154 | Purified by recrystallization |

| 3 | Purification by recrystallization or column chromatography | Isolation of pure this compound | - | - | Confirmed by IR, 1H-NMR, elemental analysis |

Analytical Characterization and Research Outcomes

Spectroscopic Data

- Infrared (IR) Spectroscopy : Characteristic absorption bands include aromatic C-H stretching (~3040 cm⁻¹), aliphatic C-H stretching (~2940 and 2895 cm⁻¹), C=S stretching (~1188 cm⁻¹), and C-N stretching (~1140 cm⁻¹).

- Proton Nuclear Magnetic Resonance (1H-NMR) : Signals corresponding to the tetrahydrothiopyran ring methylene protons appear as multiplets or singlets between 1.27 ppm to 4.99 ppm, depending on the environment. The amino group protons and thiadiazole ring protons typically resonate downfield.

- Elemental Analysis : Calculated and found values for carbon, hydrogen, nitrogen, and sulfur content confirm the expected molecular formula and purity.

Yield and Purity

- Yields for the final product typically range between 60-80%, depending on reaction conditions and purification methods.

- Purity is confirmed by chromatographic techniques and spectroscopic analyses.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Key Analytical Techniques |

|---|---|---|---|---|---|

| Cyclization of thiosemicarbazide derivatives | Thiosemicarbazide, tetrahydrothiopyran aldehyde, AcOH, EtOH | Reflux 5-6 h, room temp 24 h | 70-80 | Recrystallization, column chromatography | IR, 1H-NMR, Elemental analysis |

| Zinc chloride catalyzed cyclization | Schiff base intermediate, mercaptoacetic acid, ZnCl2, dioxane | Reflux 8 h | 65 | Recrystallization | IR, 1H-NMR, TLC |

| Condensation with aldehydes | Tetrahydrothiopyran aldehyde, thiosemicarbazide, acetic acid | Heating on steam bath 100°C 5-6 h | 65-75 | Filtration, recrystallization | TLC, IR, NMR |

Chemical Reactions Analysis

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. In anticonvulsant applications, it may modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and biological activities of analogous thiadiazol-2-amine derivatives:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in nitrofuran ) enhance antiparasitic activity, likely by increasing electrophilicity and interaction with parasitic enzymes.

- Aromatic substituents (e.g., 4-chlorophenyl ) improve anticancer activity by facilitating π-π stacking with cellular targets like thymidylate synthase.

- Heterocyclic substituents (e.g., tetrahydrothiopyran vs. pyridyl ) influence solubility and hydrogen-bonding patterns, impacting crystallinity and bioavailability.

- Trifluoromethyl groups (e.g., in ) improve metabolic stability, a critical factor in drug design.

Pharmacological Profiles

Anticancer Activity :

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives exhibit GI50 values as low as 28.9 µM against PC-3 cancer cells, with docking studies suggesting thymidylate synthase inhibition .

- In contrast, quinazoline-linked analogs (e.g., ) target glycogen synthase kinase-3 (GSK-3), highlighting scaffold-dependent selectivity.

- Antiparasitic Activity: 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine achieves 95% inhibition of Trypanosoma cruzi at 6.2 mmol L–1, attributed to redox-active nitro groups disrupting parasite metabolism .

Biological Activity

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique combination of sulfur and nitrogen atoms within its thiadiazole ring and a tetrahydrothiopyran moiety. This structural configuration enhances its lipophilicity, which may improve absorption and bioavailability in biological systems. The compound's reactivity allows it to undergo various chemical transformations typical for thiadiazoles and amines, making it a versatile candidate for pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit diverse biological activities, including significant antimicrobial properties. Preliminary studies suggest that this compound may be effective against various pathogens. For instance, derivatives of thiadiazoles have shown promising results in inhibiting bacterial growth and may serve as potential agents in treating infections .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. A recent investigation demonstrated that certain thiadiazole compounds significantly reduce cell viability in cancer cell lines such as LoVo (human colon cancer) and MCF-7 (breast cancer). For example, compound 2g exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment, indicating potent anti-proliferative effects .

Study on Thiadiazole Derivatives

A study focusing on the synthesis of various thiadiazole derivatives highlighted their anticancer effects. The researchers found that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against cancer cells compared to standard chemotherapeutic agents like Cisplatin and Doxorubicin. The study employed dose-effect curves to establish the optimal working concentration for each compound .

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis through caspase activation and oxidative stress leading to DNA damage. Molecular docking studies further revealed that certain derivatives could inhibit STAT3 transcriptional activity by interfering with DNA binding, highlighting their potential as targeted therapies in cancer treatment .

Summary of Key Research Findings

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amines | LoVo | 2.44 | Apoptosis induction |

| Thiadiazole Derivative 2g | MCF-7 | 29.16 | Inhibition of STAT3 |

| Thiadiazole Derivative 3a | HCT-116 | 50.0 | DNA damage via oxidative stress |

Q & A

Q. What are the established synthetic routes for 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine, and what key reagents/conditions are critical?

Methodological Answer: The synthesis typically involves cyclization reactions starting from hydrazide or thiosemicarbazide precursors. For example:

- Cyclocondensation : Reacting isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in DMF .

- POCl3-mediated cyclization : Using phosphorus oxychloride (POCl3) under reflux (90°C, 3 hours) to form the thiadiazole core, with pH adjustment (8–9) for precipitation .

- Solvent optimization : Ethanol or DMF is often used for cyclization, with triethylamine as a base to enhance reaction efficiency .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 18.2°–30.3° between thiadiazole and substituents), and hydrogen-bonded supramolecular networks .

- NMR spectroscopy : 1H and 13C NMR verify proton environments (e.g., NH2 at δ 5.8–6.2 ppm) and carbon backbone .

- HPLC : Ensures purity (>98%) post-synthesis .

Note : Discrepancies in NMR shifts may arise from solvent polarity or impurities; cross-validation with mass spectrometry (m/z) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol, but may complicate purification .

- Temperature control : Reflux (90°C) ensures complete cyclization but risks side reactions; lower temperatures (50–60°C) with ultrasound assistance reduce byproducts .

- Catalyst screening : Triethylamine or K2CO3 improves nucleophilic substitution in thiadiazole formation .

Data Contradiction : reports 98% purity using DMF, while notes incomplete cyclization at lower temperatures. Resolution requires iterative DOE (Design of Experiments) to balance time and temperature.

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or stability?

Methodological Answer:

- DFT calculations : Simulate reaction pathways (e.g., cyclization energy barriers) and optimize transition states .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by analyzing hydrogen bonds and steric compatibility .

- Solvent effects : COSMO-RS models evaluate solvent interactions to guide synthetic optimization .

Case Study : Ultrasound-assisted synthesis () paired with DFT reduced reaction time by 40% while maintaining >95% yield.

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., tetrahydrothiopyran vs. phenyl groups) on activity .

- In vitro assays : Standardize protocols (e.g., MIC for antimicrobial studies) to minimize variability .

- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs in ) with bioactivity trends to identify pharmacophores.

Example : The tetrahydrothiopyran group may enhance membrane permeability, explaining higher antifungal activity in analogs .

Q. What advanced techniques elucidate degradation pathways or stability under varying conditions?

Methodological Answer:

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via LC-MS .

- Kinetic studies : Fit degradation data to zero/first-order models to predict shelf life .

- Mass fragmentation patterns : Identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation from thiadiazole ring cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.